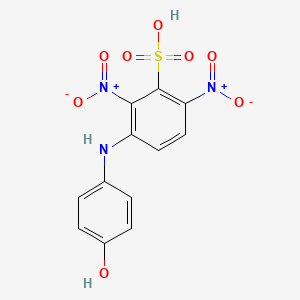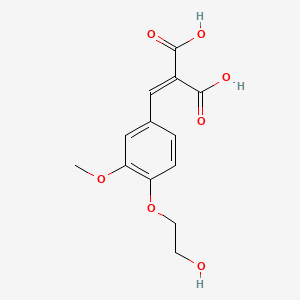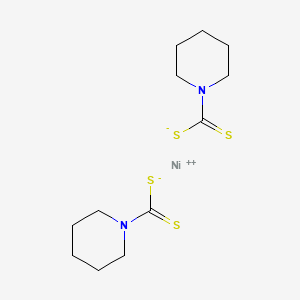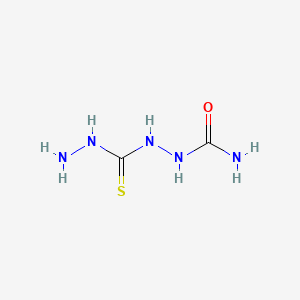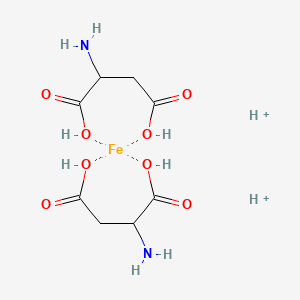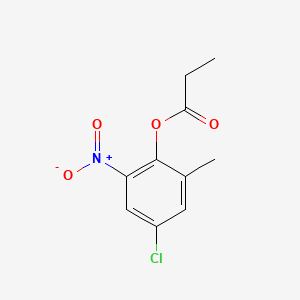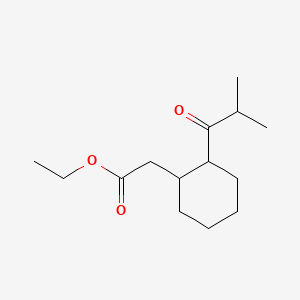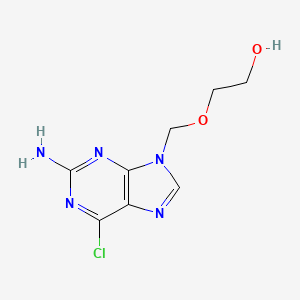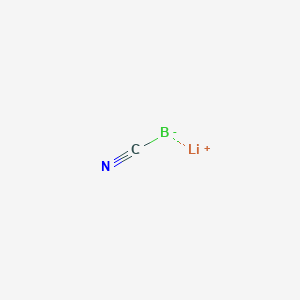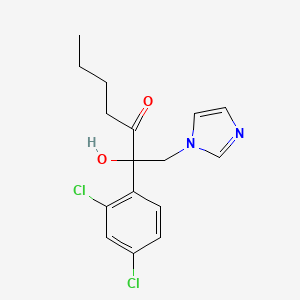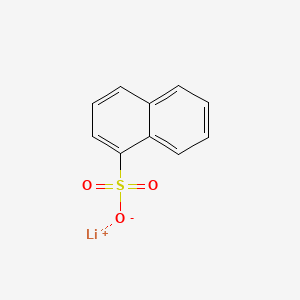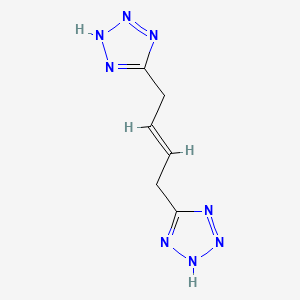
5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole is a compound with the molecular formula C6H8N8. It is a bistetrazole derivative, characterized by the presence of two tetrazole rings connected by a but-2-ene-1,4-diyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2-butene with sodium azide, followed by cyclization to form the tetrazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures are in place due to the potentially hazardous nature of the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its energetic properties.
Reduction: Reduction reactions can modify the tetrazole rings, leading to different derivatives.
Substitution: The tetrazole rings can undergo substitution reactions with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized tetrazole compounds .
Scientific Research Applications
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of high-energy materials and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole involves its interaction with molecular targets and pathways. The tetrazole rings can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications in materials science and medicine .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis-1H-tetrazole: Similar in structure but with an ethene linker instead of butene.
5,5’-(1,4-Phenylene)bis-1H-tetrazole: Contains a phenylene linker, offering different electronic properties.
5,5’-(Methane-1,1-diyl)bis-1H-tetrazole: Features a methane linker, resulting in different steric and electronic effects.
Uniqueness
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole is unique due to its butene linker, which provides specific steric and electronic properties that can influence its reactivity and stability. This makes it particularly suitable for applications requiring high-energy materials and specific coordination chemistry .
Properties
CAS No. |
83721-35-1 |
|---|---|
Molecular Formula |
C6H8N8 |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
5-[(E)-4-(2H-tetrazol-5-yl)but-2-enyl]-2H-tetrazole |
InChI |
InChI=1S/C6H8N8/c1(3-5-7-11-12-8-5)2-4-6-9-13-14-10-6/h1-2H,3-4H2,(H,7,8,11,12)(H,9,10,13,14)/b2-1+ |
InChI Key |
HFEJGPOJWWISRP-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CC1=NNN=N1)C2=NNN=N2 |
Canonical SMILES |
C(C=CCC1=NNN=N1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
